Triazolam N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolam N-Oxide is a derivative of triazolam, a benzodiazepine used primarily for the short-term treatment of insomnia. Triazolam itself is known for its hypnotic, anxiolytic, sedative, anticonvulsant, and muscle relaxant properties . This compound, as an oxidized form of triazolam, retains some of these properties but also exhibits unique characteristics due to the presence of the N-oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triazolam N-Oxide typically involves the oxidation of triazolam. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triazolam N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to triazolam or other reduced forms.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) with acetic acid as a catalyst.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: More oxidized derivatives of this compound.
Reduction: Triazolam and other reduced forms.
Substitution: Substituted triazolam derivatives with different functional groups.
Scientific Research Applications
Triazolam N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its effects on various biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of insomnia and anxiety disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Triazolam N-Oxide exerts its effects by binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effects of GABA, leading to sedation, anxiolysis, and muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Triazolam: The parent compound, used primarily for its hypnotic effects.
Estazolam: Another benzodiazepine with similar properties but a longer half-life.
Flurazepam: Known for its long duration of action and use in treating insomnia.
Midazolam: A short-acting benzodiazepine used for sedation and anesthesia
Uniqueness
Triazolam N-Oxide is unique due to the presence of the N-oxide functional group, which imparts different chemical reactivity and potentially different pharmacological properties compared to its parent compound and other benzodiazepines .
Properties
CAS No. |
96849-15-9 |
---|---|
Molecular Formula |
C₁₇H₁₂Cl₂N₄O |
Molecular Weight |
359.21 |
Synonyms |
8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine 5-Oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.